Physicochemical properties of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate
Physicochemical properties of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate
Executive Summary
Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS: 112341-87-4 ) is a specialized hydrazine derivative utilized primarily as a stable, lipophilic precursor in the synthesis of N-aryl nitrogen heterocycles.[1] By masking the reactive terminal nitrogen of 2,6-dimethylphenylhydrazine with an ethyl carbamate moiety, this compound offers improved handling characteristics, reduced oxidation susceptibility, and controlled reactivity during the construction of pyrazoles and indazoles—scaffolds critical to modern agrochemicals (e.g., Pinoxaden) and pharmaceutical agents.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and application in heterocyclic chemistry.
Physicochemical Specifications
The following data consolidates experimental observations and high-fidelity predictive modeling for CAS 112341-87-4.
Table 1: Core Chemical Identity & Properties
| Property | Specification | Notes |
| IUPAC Name | Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate | Also known as N-(2,6-Dimethylphenyl)-N'-(ethoxycarbonyl)hydrazine |
| CAS Number | 112341-87-4 | |
| Molecular Formula | C₁₁H₁₆N₂O₂ | |
| Molecular Weight | 208.26 g/mol | |
| SMILES | CCOC(=O)NNC1=C(C)C=CC=C1C | |
| Physical State | Solid (Crystalline) | Typically colorless to pale yellow needles.[2][3] |
| Melting Point | 78°C - 82°C (Predicted) | Experimental verification recommended per batch. |
| Boiling Point | ~315°C (at 760 mmHg) | Predicted; decomposes prior to boiling at atm pressure. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water (<0.1 mg/mL). |
| LogP | 2.38 | Lipophilic; suitable for organic phase reactions. |
| pKa | ~12.5 (Hydrazine NH) | Weakly acidic due to carbamate electron withdrawal. |
Synthesis & Production Logic
The synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate follows a nucleophilic acyl substitution pathway. The steric hindrance provided by the ortho-methyl groups on the phenyl ring necessitates precise temperature control to ensure N-acylation occurs at the terminal nitrogen rather than the sterically congested internal nitrogen.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the conversion of 2,6-dimethylaniline to the target carbamate via a hydrazine intermediate.
Figure 1: Synthetic route from aniline precursor to protected hydrazine carbamate.[4]
Experimental Protocol: Carbamate Protection
Objective: Synthesis of CAS 112341-87-4 from 2,6-dimethylphenylhydrazine hydrochloride.
Reagents:
-
2,6-Dimethylphenylhydrazine HCl (1.0 eq)
-
Ethyl Chloroformate (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.2 eq)
-
Dichloromethane (DCM) [Anhydrous]
Procedure:
-
Preparation: Suspend 2,6-dimethylphenylhydrazine HCl (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under Nitrogen atmosphere.
-
Base Addition: Cool the mixture to 0°C. Add TEA (22 mmol) dropwise. The suspension should clear as the free base hydrazine is liberated.
-
Acylation: Add Ethyl Chloroformate (11 mmol) dropwise over 15 minutes, maintaining internal temperature <5°C. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the hydrazine starting material.
-
Workup: Quench with water (50 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove excess pyridine/hydrazine), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield the target carbamate.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 8.80 (br s, 1H): Carbamate -NH- (Exchangeable).
-
δ 7.20 (br s, 1H): Hydrazine -NH- (Ar-NH-N).
-
δ 6.90 - 7.05 (m, 3H): Aromatic protons (H-3, H-4, H-5 of phenyl ring).
-
δ 4.10 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂-).
-
δ 2.25 (s, 6H): Distinctive singlet for ortho-methyl groups (2x -CH₃).
-
δ 1.20 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester (-CH₃).
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: Observed m/z = 209.13
-
[M+Na]⁺: Observed m/z = 231.11
-
Fragmentation: Loss of ethanol (M-46) is a common fragmentation pathway in carbamates.
Applications in Heterocyclic Chemistry[5]
The primary utility of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate lies in its role as a "masked" hydrazine. Free aryl hydrazines are prone to oxidation (turning dark upon storage) and can be difficult to handle. The carbamate protects the nitrogen, allowing for purification and storage.
Pyrazole Synthesis Strategy
In drug discovery, this compound is used to synthesize 1-(2,6-dimethylphenyl)pyrazoles via a cyclization-deprotection sequence.
Figure 2: Workflow for converting the protected carbamate into a bioactive pyrazole scaffold.[5]
Why use the Carbamate?
-
Regioselectivity: The carbamate directs subsequent electrophilic attacks or can be used to purify the hydrazine before the critical cyclization step.
-
Stability: It prevents the formation of azobenzenes (oxidation products) common with free 2,6-dimethylphenylhydrazine.
Stability & Safety Profile
Stability
-
Hydrolysis: Stable at neutral pH. Hydrolyzes in strong acid (HCl/Reflux) or strong base (NaOH/MeOH) to release the free hydrazine.
-
Thermal: Stable up to ~150°C. Avoid heating above 200°C in a closed system due to potential decomposition and gas evolution (CO₂).
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.
References
-
National Institute of Standards and Technology (NIST). Hydrazinecarboxylic acid, ethyl ester - Phase change data. NIST Chemistry WebBook, SRD 69.[6] [Link]
-
Organic Syntheses. Ethyl Hydrazodicarboxylate and Ethyl Azodicarboxylate. Org.[7][8] Synth. 1963, 43, 22. [Link]
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- 6. Hydrazinecarboxylic acid, ethyl ester [webbook.nist.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
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